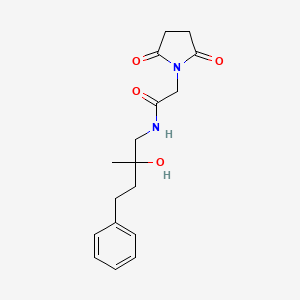

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dioxopyrrolidin-1-yl moiety and a branched N-(2-hydroxy-2-methyl-4-phenylbutyl) substituent.

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(23,10-9-13-5-3-2-4-6-13)12-18-14(20)11-19-15(21)7-8-16(19)22/h2-6,23H,7-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVMHYKLBGAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CN2C(=O)CCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the acetamide group and the hydroxy-methyl-phenylbutyl side chain. Key steps include:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as γ-butyrolactone and ammonia or primary amines under acidic or basic conditions.

Acetamide Group Introduction: The acetamide group is often introduced via acylation reactions using acetic anhydride or acetyl chloride.

Side Chain Attachment: The hydroxy-methyl-phenylbutyl side chain is typically attached through nucleophilic substitution reactions, where the hydroxyl group reacts with a suitable leaving group on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄

Reducing Agents: LiAlH₄, NaBH₄ (Sodium borohydride)

Nucleophiles: Alcohols, amines, thiols

Major Products

Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxyl group.

Reduction Products: Alcohols from the reduction of carbonyl groups.

Substitution Products: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds with similar structures. For instance, derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide have shown selective cytotoxicity against various cancer cell lines.

Case Study : A study reported that modifications in the acetamide group enhanced the compound's efficacy against breast cancer cells (MCF-7). The mechanism involved inducing apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The presence of the dioxopyrrolidine moiety suggests that this compound may possess antimicrobial properties. Preliminary investigations have shown effectiveness against common pathogens.

Research Findings : In vitro assays indicated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 128 µg/mL. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Effects

Given the structural characteristics, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Experimental Evidence : Animal model studies revealed that similar compounds could modulate serotonin and dopamine levels, suggesting applications in treating mood disorders and anxiety.

Mécanisme D'action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key observations :

- Yields for similar compounds range from 65–75%, suggesting synthetic challenges for the target due to its complex substituent.

Pharmacological Activity

Compounds in were evaluated for anticonvulsant activity, with fluorinated derivatives (e.g., 15–17 ) showing enhanced potency, possibly due to improved blood-brain barrier penetration and target affinity . The target compound’s bulky substituent may reduce brain uptake but extend plasma half-life via steric protection of the hydroxy group.

Metabolic and Stability Profiles

- Fluorinated analogs (15–17 ): Fluorine atoms likely reduce metabolic clearance by blocking cytochrome P450 oxidation.

- Hydroxy-containing target: The tertiary alcohol may undergo glucuronidation, shortening half-life compared to non-hydroxylated analogs.

Broader Structural Context

Other acetamide derivatives, such as benzothiazole-containing compounds () or thiazolidinone hybrids (), exhibit divergent biological activities (e.g., antimicrobial or anti-inflammatory effects) due to distinct substituents. These highlight the versatility of the acetamide scaffold but underscore the specificity of pyrrolidine-dione derivatives for neurological targets .

Activité Biologique

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide (CAS Number: 2310127-62-7) is a synthetic derivative of pyrrolidine, which has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.36 g/mol. Its structure features a pyrrolidine ring, which is known for modulating biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2310127-62-7 |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

Antimicrobial Properties

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidinyl compounds exhibit significant antimicrobial activity. For instance, research involving 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide demonstrated promising inhibitory effects against both bacterial and fungal strains. This suggests that the pyrrolidine moiety may enhance membrane permeability or disrupt cellular functions in microorganisms .

The biological mechanism by which this compound exerts its effects is likely multifaceted:

- Receptor Interaction : The compound may interact with various receptors implicated in pain and inflammation pathways, similar to other pyrrolidine derivatives .

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or virulence, thus contributing to its antimicrobial properties.

Case Studies and Research Findings

- Skin Penetration Enhancers : A study evaluated several 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates as skin penetration enhancers. The findings suggested that these compounds could enhance transdermal delivery without significant cytotoxicity (IC50 > 6.25 μM), making them suitable for pharmaceutical formulations .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related compounds, indicating potential applications in preventing oxidative stress-related diseases .

- Therapeutic Applications : The compound's structural features suggest it could be developed for therapeutic uses in conditions such as chronic pain and inflammation due to its interaction with pain receptors .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions, analogous to methods used for structurally similar acetamides. For example, coupling 2,5-dioxopyrrolidine derivatives with 2-hydroxy-2-methyl-4-phenylbutylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at low temperatures (e.g., 273 K) . Purification typically involves chromatography or recrystallization from solvents like methylene chloride.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for confirming the pyrrolidinone and acetamide moieties.

- IR spectroscopy to verify carbonyl stretches (e.g., 1650–1750 cm⁻¹ for the dioxopyrrolidinone and acetamide groups).

- X-ray crystallography for resolving steric and conformational properties, particularly if hydrogen-bonded dimerization occurs (e.g., R₂²(10) motifs observed in related acetamides) .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Q. What safety precautions are critical during handling?

- Methodological Answer : Based on structurally analogous compounds:

- Use NIOSH-approved gloves (e.g., nitrile) and eye protection (face shield + safety glasses) to prevent skin/eye contact .

- Avoid dust formation via local exhaust ventilation and store in a dry, room-temperature environment .

- Toxicity mitigation: Follow protocols for acute oral toxicity (Category 4, H302) and respiratory irritation (H335) by ensuring proper lab ventilation and emergency wash stations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Perform molecular docking using software like AutoDock Vina to model interactions with receptors (e.g., enzymes or GPCRs). Focus on the pyrrolidinone ring’s electron-deficient carbonyl groups as potential hydrogen-bond acceptors.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Structural analogs have shown activity in neurological targets, suggesting similar screening workflows .

Q. What experimental designs address contradictions in biological activity data?

- Methodological Answer :

- Use randomized block designs with split-split plots to control variability in biological assays (e.g., testing antioxidant or enzyme-inhibitory activity across multiple harvests or conditions) .

- Apply dose-response curves with at least four replicates to distinguish between false positives/negatives. For example, discrepancies in IC₅₀ values may arise from solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How does stereochemistry at the 2-hydroxy-2-methylbutyl group influence pharmacological properties?

- Methodological Answer :

- Synthesize enantiomers via chiral column chromatography (e.g., using amylose-based stationary phases) and compare their:

- LogP values (HPLC-derived) to assess hydrophobicity differences.

- In vitro metabolic stability (e.g., liver microsomes) to identify stereospecific degradation.

- Structural analogs with axial chirality show divergent binding to neurological targets, suggesting similar stereochemical sensitivity .

Q. What strategies optimize selectivity in amidase or protease inhibition studies?

- Methodological Answer :

- Modify the pyrrolidinone ring with electron-withdrawing substituents (e.g., chloro or cyano groups) to enhance electrophilicity and active-site interactions .

- Use competitive inhibition assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to quantify selectivity ratios .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.